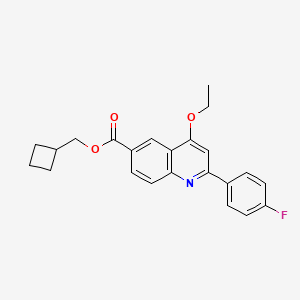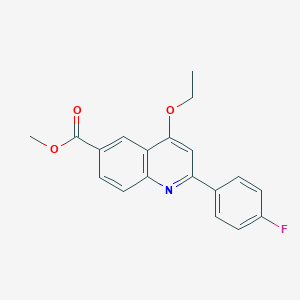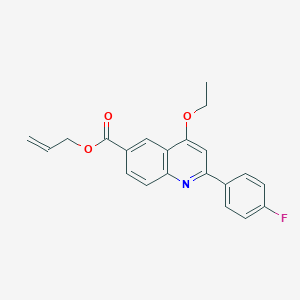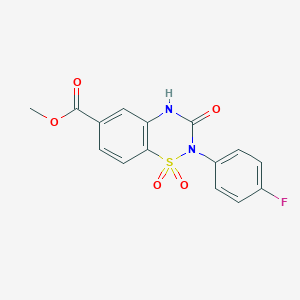
cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the quinoline core might be synthesized first, followed by the introduction of the fluorophenyl and cyclobutylmethyl groups through substitution reactions. The ethoxy carboxylate group might be added last, through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused ring system. The exact structure would depend on the positions of the different groups on the quinoline ring .Chemical Reactions Analysis
This compound, like other organic compounds, could undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used. For example, the ester group could be hydrolyzed to give a carboxylic acid and an alcohol. The compound could also undergo electrophilic aromatic substitution reactions at the quinoline and phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the fluorine atom might increase its stability and lipophilicity .Mecanismo De Acción
Target of Action
Cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a quinoline derivative . Quinoline derivatives have been found to interact with a variety of targets, receptors, or microorganisms . .
Mode of Action
The mode of action of quinoline derivatives can vary widely depending on the specific derivative and its targets . The compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, and the three-step process is well-understood. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to using this compound in laboratory experiments. It is not water-soluble, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research using cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate. One potential direction is to further investigate the mechanism of action of this compound and its potential applications in drug design. Additionally, further research could be conducted to investigate the potential antifungal applications of this compound. Additionally, further research could be conducted to investigate the potential biochemical and physiological effects of this compound. Finally, further research could be conducted to investigate the potential advantages and limitations of using this compound in laboratory experiments.
Métodos De Síntesis
Cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is synthesized using a three-step process. The first step involves the condensation of 4-fluorobenzaldehyde and 2-ethoxy-6-methylquinoline in the presence of acetic anhydride, followed by the addition of cyclobutylmethyl bromide to form the desired product. The second step involves the reaction of the synthesized this compound with acetic anhydride and p-toluenesulfonic acid to form the desired product. The final step involves the removal of the p-toluenesulfonic acid and the purification of the product.
Aplicaciones Científicas De Investigación
Cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has a wide range of potential applications in scientific research. It has been used in the design of drugs, such as antifungal agents, and in the study of biochemistry and physiology. Additionally, this compound has been used to study the effects of various drugs, such as antifungal agents, on the human body.
Propiedades
IUPAC Name |
cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO3/c1-2-27-22-13-21(16-6-9-18(24)10-7-16)25-20-11-8-17(12-19(20)22)23(26)28-14-15-4-3-5-15/h6-13,15H,2-5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPSUACLMDXQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC3CCC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-({[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]carbamothioyl}amino)thiophene-2-carboxylate](/img/structure/B6456199.png)
![4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6456200.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]carbamoyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6456205.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B6456213.png)

![2-({3-[(2,4-dichlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}methyl)benzonitrile](/img/structure/B6456230.png)
![2-(2,5-dimethylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456237.png)

![1-benzyl-5-oxo-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pyrrolidine-3-carboxamide](/img/structure/B6456250.png)

![4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6456262.png)

![2-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6456275.png)
![ethyl 1-{[3-(methoxycarbonyl)phenyl]methyl}-4-oxo-7-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6456276.png)
